molecular formula C13H16INO2 B8158498 N-Cyclopropyl-4-iodo-3-isopropoxybenzamide

N-Cyclopropyl-4-iodo-3-isopropoxybenzamide

Cat. No.: B8158498
M. Wt: 345.18 g/mol
InChI Key: TXRAGKJQROEGPX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-iodo-3-isopropoxybenzamide is a chemical compound with the molecular formula C13H16INO2 It is characterized by the presence of a cyclopropyl group, an iodine atom, and an isopropoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-iodo-3-isopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a suitable benzamide derivative, followed by the introduction of the isopropoxy group and the cyclopropyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the process may involve optimization of reaction conditions, purification steps, and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-iodo-3-isopropoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Cyclopropyl-4-iodo-3-isopropoxybenzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing compounds.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-iodo-3-isopropoxybenzamide involves its interaction with specific molecular targets. The presence of the iodine atom and the isopropoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-4-iodo-2-isopropoxybenzamide: Similar structure with the isopropoxy group at a different position.

    N-Cyclopropyl-4-bromo-3-isopropoxybenzamide: Similar structure with a bromine atom instead of iodine.

    N-Cyclopropyl-4-iodo-3-methoxybenzamide: Similar structure with a methoxy group instead of isopropoxy.

Uniqueness

N-Cyclopropyl-4-iodo-3-isopropoxybenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the iodine atom provides distinct reactivity and potential for further functionalization, while the cyclopropyl and isopropoxy groups contribute to its overall stability and biological activity.

Properties

IUPAC Name

N-cyclopropyl-4-iodo-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-8(2)17-12-7-9(3-6-11(12)14)13(16)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRAGKJQROEGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)NC2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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